

Application Notes and Protocols: Assaying the Effect of LL-37 on Macrophage Phagocytosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LL-37 FK-13**

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Introduction

The human cathelicidin peptide LL-37 is a crucial component of the innate immune system, exhibiting a wide range of immunomodulatory functions beyond its direct antimicrobial activities. One of its key roles is the modulation of macrophage functions, including phagocytosis, the process by which macrophages engulf and eliminate pathogens and cellular debris. Understanding the impact of LL-37 on macrophage phagocytosis is vital for the development of novel therapeutics for infectious and inflammatory diseases. These application notes provide detailed protocols for assaying the effect of LL-37 on macrophage phagocytosis, data presentation guidelines, and a summary of the known signaling pathways involved.

Data Presentation

Quantitative Summary of LL-37's Effects

The following tables summarize the reported effects of LL-37 on macrophage phagocytosis and cytokine production. This data is compiled from various studies and provides a comparative overview.

Table 1: Effect of LL-37 on Macrophage Phagocytosis of Bacteria

Cell Type	Bacteria	Opsonization	LL-37 Concentration	Incubation Time	Observed Effect on Phagocytosis	Reference
dTHP-1 cells	E. coli (Gram-negative)	IgG-opsonized	1 µg/mL	8 hours	Enhanced phagocytosis	[1][2]
dTHP-1 cells	S. aureus (Gram-positive)	IgG-opsonized	1 µg/mL	8 hours	Enhanced phagocytosis	[1][2]
Human macrophages	E. coli	Non-opsonized	Not specified	Not specified	Enhanced phagocytosis	[1]
Murine IC-21 macrophages	E. coli	Not specified	5 µg/mL	Not specified	~17-fold increase	[3]
Murine IC-21 macrophages	S. aureus	Not specified	5 µg/mL	Not specified	~10-fold increase	[3]
M1-polarized BMDM	Bacteria	Not specified	Not specified	Not specified	No compromise in phagocytosis and killing	[4][5]

dTHP-1: Differentiated THP-1 cells; BMDM: Bone Marrow-Derived Macrophages.

Table 2: Immunomodulatory Effects of LL-37 on Macrophages

Macrophage Type	Stimulus	LL-37 Concentration	Effect on Cytokine/Marker Expression	Reference
M. tuberculosis-infected MDMs	M. tuberculosis	5 µg/mL	Decreased TNF- α and IL-17; Increased IL-10 and TGF- β	[6]
LPS and IFN- γ -polarized M1-BMDM	LPS	Not specified	Reduced TNF- α and nitric oxide levels	[4][5]
M-CSF-driven human monocytes	M-CSF	10 µg/mL	Differentiation towards a proinflammatory phenotype (low CD163, low IL-10, high IL-12p40)	[7]
LPS/ATP-stimulated J774 cells	LPS/ATP	Not specified	Inhibited IL-1 β expression and caspase-1 activation	[8]

MDMs: Monocyte-Derived Macrophages; BMDM: Bone Marrow-Derived Macrophages.

Experimental Protocols

I. Macrophage Preparation

A. Differentiation of THP-1 Monocytes

The human monocytic cell line THP-1 is a commonly used model for studying macrophage functions.[9] Differentiation into macrophage-like cells is required to enhance their phagocytic capacity.[9]

- Materials:

- THP-1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- 6-well tissue culture plates

- Protocol:
 - Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed THP-1 cells into 6-well plates at a density of 1 x 10⁶ cells/well.
 - Induce differentiation by adding PMA to a final concentration of 100-150 nM.[\[9\]](#)
 - Incubate for 48-72 hours. Differentiated cells will become adherent and exhibit a macrophage-like morphology.[\[10\]](#)[\[11\]](#)
 - After incubation, remove the PMA-containing medium and wash the adherent cells gently with pre-warmed sterile PBS.
 - Add fresh, pre-warmed RPMI-1640 medium without PMA and rest the cells for 24 hours before proceeding with the phagocytosis assay.

B. Isolation and Culture of Primary Human Monocytes

For studies requiring primary cells, monocytes can be isolated from peripheral blood.

- Materials:
 - Human peripheral blood mononuclear cells (PBMCs)
 - Ficoll-Paque

- MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
- CD14 MicroBeads
- M-CSF or GM-CSF
- Protocol:
 - Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
 - Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.
 - Culture the isolated monocytes in RPMI-1640 with 10% FBS and either M-CSF (for M2-like macrophages) or GM-CSF (for M1-like macrophages) for 5-7 days to allow differentiation into macrophages.[\[7\]](#)

II. Bacterial Preparation for Phagocytosis Assay

Using fluorescently labeled bacteria allows for easy visualization and quantification of phagocytosis.

- Materials:
 - E. coli strain (e.g., expressing Green Fluorescent Protein - GFP)
 - Luria Broth (LB)
 - Appropriate antibiotics for selection
 - Spectrophotometer
- Protocol:
 - Inoculate a single colony of GFP-expressing E. coli into 100 mL of LB medium containing the appropriate antibiotic.[\[12\]](#)
 - Grow the culture overnight at 37°C in a shaking incubator.[\[12\]](#)

- The next day, sub-culture the overnight culture into fresh LB medium and grow to an optical density (OD600) of approximately 1.0.[12]
- Harvest the bacteria by centrifugation at 13,000 x g for 5 minutes.[13]
- Wash the bacterial pellet twice with sterile PBS.
- Resuspend the bacteria in PBS and adjust the concentration as needed for the assay (e.g., to achieve a multiplicity of infection (MOI) of 10 bacteria per macrophage).[13]

III. Phagocytosis Assay

This protocol describes a fluorescence microscopy-based method to quantify phagocytosis.

- Materials:

- Differentiated macrophages in a 12-well plate with glass coverslips[13]
- Prepared fluorescent bacteria (e.g., GFP-E. coli)
- LL-37 peptide
- Complete culture medium
- Ice-cold PBS
- Mounting medium with DAPI
- Fluorescence microscope

- Protocol:

- Seed macrophages onto glass coverslips in a 12-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.[13]
- Treat the macrophages with the desired concentration of LL-37 (e.g., 1-10 $\mu\text{g/mL}$) for a specified duration (e.g., 8 hours). Include an untreated control group.
- After LL-37 treatment, wash the cells with pre-warmed PBS.

- Add the suspension of GFP-E. coli to the wells at an MOI of 10.[13]
- Incubate for 1 hour at 37°C and 5% CO2 to allow for phagocytosis.[13][14]
- To stop phagocytosis, add 500 µL of ice-cold PBS to each well.[13]
- Wash the cells three times with cold PBS to remove non-adherent bacteria.[13]
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Gently wash the coverslips with PBS.
- Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the macrophage nuclei.
- Analyze the slides using a fluorescence microscope.

IV. Quantification of Phagocytosis

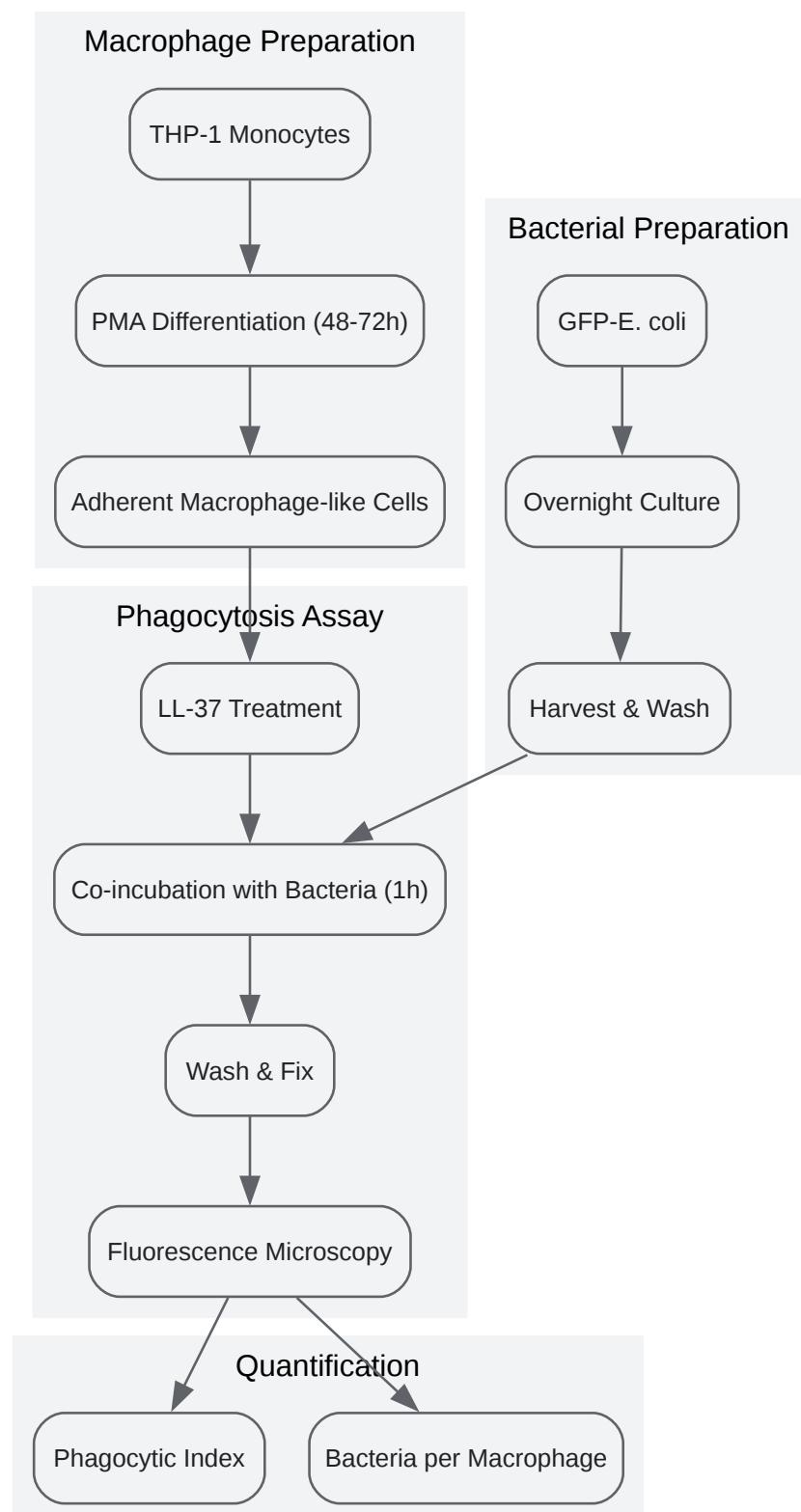
Several methods can be used to quantify the extent of phagocytosis.

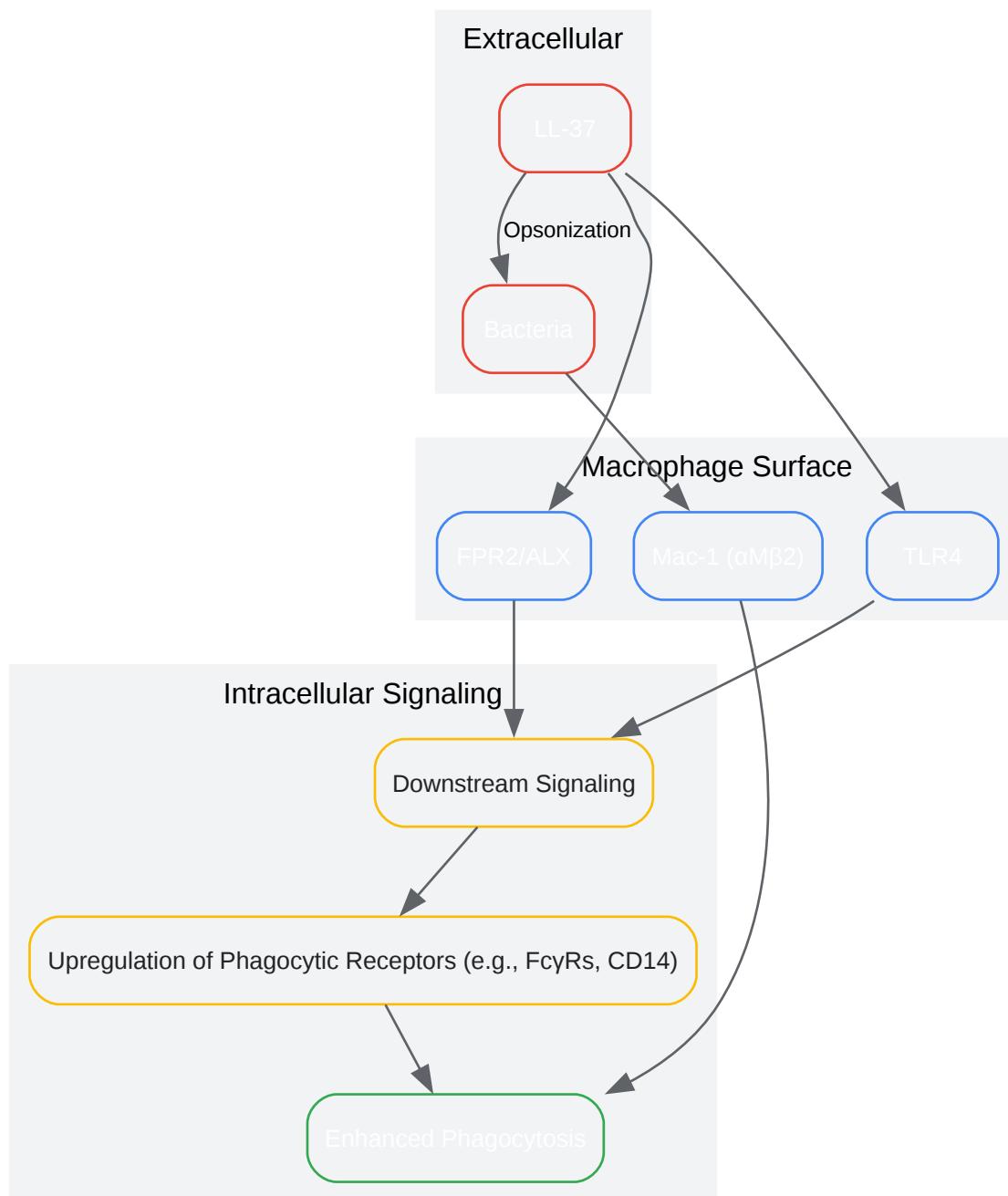
- Phagocytic Index:
 - Count the number of macrophages containing at least one fluorescent bacterium and the total number of macrophages in several random fields of view (at least 100 cells per condition).[15]
 - Calculate the phagocytic index as: (Number of macrophages with internalized bacteria / Total number of macrophages) x 100%.
- Bacteria per Macrophage:
 - Count the total number of internalized bacteria within a defined number of macrophages.
 - Calculate the average number of bacteria per macrophage.[15]
- Flow Cytometry:

- After the phagocytosis incubation, detach the macrophages using a non-enzymatic cell dissociation solution.
- Analyze the cell suspension by flow cytometry to determine the percentage of fluorescently positive macrophages and the mean fluorescence intensity.

Visualizations

Experimental Workflow





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- To cite this document: BenchChem. [Application Notes and Protocols: Assaying the Effect of LL-37 on Macrophage Phagocytosis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15580942#assaying-the-effect-of-ll-37-on-macrophage-phagocytosis>]

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